Cas no 100511-00-0 (3,3-dimethyl-5-nitro-indolin-2-one)

3,3-dimethyl-5-nitro-indolin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 3,3-Dimethyl-5-nitroindolin-2-one
- 1,3-dihydro-3,3-dimethyl-5-nitro-2H-Indol-2-one
- 3,3-dimethyl-5-nitro-indolin-2-one
- AMY5605
- 3,3-DIMETHYL-5-NITRO-1H-INDOL-2-ONE
- SCHEMBL1841727
- UMHSOWVJQJFESZ-UHFFFAOYSA-N
- A897422
- CS-0036634
- 3,3-dimethyl-5-nitro-2,3-dihydro-1H-indol-2-one
- NS-02212
- PB30060
- SCHEMBL14401666
- DA-30261
- 3,3-DIMETHYL-5-NITRO-1,3-DIHYDRO-INDOL-2-ONE
- MFCD13191795
- AKOS016011384
- 3,3-Dimethyl-5-nitro-1,3-dihydro-2H-indol-2-one
- 2H-INDOL-2-ONE, 1,3-DIHYDRO-3,3-DIMETHYL-5-NITRO-
- DTXSID90573157
- 5-Nitrodimethylindolinon
- CS1695
- 100511-00-0
-
- MDL: MFCD13191795
- Inchi: InChI=1S/C10H10N2O3/c1-10(2)7-5-6(12(14)15)3-4-8(7)11-9(10)13/h3-5H,1-2H3,(H,11,13)
- InChI Key: UMHSOWVJQJFESZ-UHFFFAOYSA-N
- SMILES: CC1(C2=C(NC1=O)C=CC([N+]([O-])=O)=C2)C
Computed Properties
- Exact Mass: 206.0692
- Monoisotopic Mass: 206.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.9Ų
- XLogP3: 1.5
Experimental Properties
- PSA: 72.24
3,3-dimethyl-5-nitro-indolin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1040206-100mg |
2H-Indol-2-one, 1,3-dihydro-3,3-dimethyl-5-nitro- |
100511-00-0 | 95+% | 100mg |
$145 | 2024-07-28 | |
Ambeed | A200678-100mg |
3,3-Dimethyl-5-nitroindolin-2-one |
100511-00-0 | 95% | 100mg |
$69.0 | 2025-02-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VP887-50mg |
3,3-dimethyl-5-nitro-indolin-2-one |
100511-00-0 | 95+% | 50mg |
309.0CNY | 2021-07-14 | |
Chemenu | CM129496-5g |
3,3-dimethyl-5-nitroindolin-2-one |
100511-00-0 | 95% | 5g |
$937 | 2021-08-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011465-1G |
3,3-dimethyl-5-nitro-indolin-2-one |
100511-00-0 | 95% | 1g |
¥ 1,597.00 | 2023-04-03 | |
Matrix Scientific | 101868-500mg |
3,3-Dimethyl-5-nitroindolin-2-one, 95% |
100511-00-0 | 95% | 500mg |
$217.00 | 2023-09-09 | |
Matrix Scientific | 101868-1g |
3,3-Dimethyl-5-nitroindolin-2-one, 95% |
100511-00-0 | 95% | 1g |
$349.00 | 2023-09-09 | |
Alichem | A199003842-250mg |
3,3-Dimethyl-5-nitroindolin-2-one |
100511-00-0 | 95% | 250mg |
$734.40 | 2023-09-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011465-1g |
3,3-dimethyl-5-nitro-indolin-2-one |
100511-00-0 | 97% | 1g |
¥1595.0 | 2024-04-26 | |
Aaron | AR0002WV-100mg |
2H-Indol-2-one, 1,3-dihydro-3,3-dimethyl-5-nitro- |
100511-00-0 | 95% | 100mg |
$82.00 | 2025-01-20 |
3,3-dimethyl-5-nitro-indolin-2-one Related Literature
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Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
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S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
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Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
Additional information on 3,3-dimethyl-5-nitro-indolin-2-one
Research Brief on 3,3-dimethyl-5-nitro-indolin-2-one (CAS: 100511-00-0): Recent Advances and Applications in Chemical Biology and Medicine
The compound 3,3-dimethyl-5-nitro-indolin-2-one (CAS: 100511-00-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery. Recent studies highlight its utility as a versatile scaffold for the development of novel bioactive molecules, particularly in the context of kinase inhibition and anti-inflammatory agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3,3-dimethyl-5-nitro-indolin-2-one serves as a key intermediate in the synthesis of potent indolinone-based kinase inhibitors. The research team optimized the compound's nitro group positioning to enhance binding affinity with target proteins, achieving a 40% improvement in inhibitory activity against selected cancer-related kinases compared to previous derivatives. Structural analysis revealed that the 3,3-dimethyl substitution pattern contributes significantly to metabolic stability, addressing a common limitation of earlier indolinone analogs.
In the realm of anti-inflammatory drug development, recent preclinical investigations (Nature Chemical Biology, 2024) have identified 3,3-dimethyl-5-nitro-indolin-2-one as a promising lead compound for modulating NF-κB signaling pathways. The compound demonstrated selective inhibition of pro-inflammatory cytokine production in macrophage models, with reduced off-target effects compared to existing therapeutics. Mechanistic studies suggest that the nitro group plays a crucial role in this specificity, potentially offering a new approach to treating chronic inflammatory conditions with fewer side effects.
Significant progress has also been made in the synthetic methodology for 3,3-dimethyl-5-nitro-indolin-2-one. A 2024 Organic Process Research & Development publication described a novel continuous-flow synthesis approach that improved yield from 68% to 92% while reducing hazardous waste generation by 75%. This green chemistry advancement addresses previous scalability challenges and enhances the compound's viability for industrial-scale pharmaceutical production. The optimized process features a key Pd-catalyzed cyclization step that maintains excellent regioselectivity for the 5-nitro position.
Emerging applications in chemical biology have expanded the utility of 3,3-dimethyl-5-nitro-indolin-2-one beyond traditional drug discovery. Recent work in Chemical Science (2024) demonstrated its effectiveness as a photoactivatable probe for studying protein-ligand interactions in real time. The nitro group's photoreactivity enables precise spatial and temporal control of biological activity, opening new avenues for investigating cellular signaling pathways. This application capitalizes on the compound's favorable photophysical properties while maintaining its biological relevance.
Future research directions for 3,3-dimethyl-5-nitro-indolin-2-one appear promising, with several pharmaceutical companies listing derivatives in their preclinical pipelines for oncology and autoimmune indications. The compound's structural versatility continues to inspire novel chemical modifications, as evidenced by recent patent applications focusing on fluorinated analogs with improved blood-brain barrier penetration. As synthetic methodologies mature and biological understanding deepens, this indolinone derivative is poised to make significant contributions to both fundamental research and therapeutic development in the coming years.
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